molecular formula C15H25NO2 B083275 Dibutylamine benzoate CAS No. 13047-58-0

Dibutylamine benzoate

Cat. No. B083275
CAS RN: 13047-58-0
M. Wt: 251.36 g/mol
InChI Key: SLOGLADXVJGNQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoate compounds, including dibutylamine benzoate, involves a process of alkylation, esterification, and further alkylation . The synthesis process is selected for its high total yields, mild conditions, and simple operation .


Molecular Structure Analysis

The molecular structure of dibutylamine, a constituent of dibutylamine benzoate, has the molecular formula C8H19N . The exact mass is 129.15175 g/mol .


Chemical Reactions Analysis

Benzoate compounds, including dibutylamine benzoate, can react with hydroxyl radicals . The reaction rate constants follow the order of meta addition > para addition > ortho addition for the reaction of benzoic acid and hydroxyl radicals in both gas and aqueous media .


Physical And Chemical Properties Analysis

Dibutylamine, a constituent of dibutylamine benzoate, is a colorless liquid with a fishy, ammoniacal odor . It has a density of 767 mg/mL .

Safety And Hazards

Dibutylamine is flammable and toxic . It can cause burns of eyes, skin, and mucous membranes . Acute inhalation exposure to dibutylamine can cause sore throat, cough, burning sensation, and shortness of breath .

Future Directions

While specific future directions for dibutylamine benzoate are not mentioned in the literature, dibutylamine is used as a corrosion inhibitor, in the manufacturing of emulsifiers, and as a flotation agent . These uses suggest potential areas of further exploration and application for dibutylamine benzoate.

properties

IUPAC Name

benzoic acid;N-butylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N.C7H6O2/c1-3-5-7-9-8-6-4-2;8-7(9)6-4-2-1-3-5-6/h9H,3-8H2,1-2H3;1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOGLADXVJGNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCC.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621042
Record name Benzoic acid--N-butylbutan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibutylamine benzoate

CAS RN

13047-58-0
Record name Benzoic acid--N-butylbutan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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